TRIETHYLENE GLYCOL DIMETHANESULFONATE

Descripción general

Descripción

Methanesulfonic acid–2,2’-[ethane-1,2-diylbis(oxy)]di(ethan-1-ol) (2/1) is a chemical compound that combines methanesulfonic acid with a diol derivative. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid–2,2’-[ethane-1,2-diylbis(oxy)]di(ethan-1-ol) typically involves the reaction of methanesulfonic acid with 2,2’-[ethane-1,2-diylbis(oxy)]di(ethan-1-ol). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, pressures, and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Análisis De Reacciones Químicas

Types of Reactions

Methanesulfonic acid–2,2’-[ethane-1,2-diylbis(oxy)]di(ethan-1-ol) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out to modify the chemical structure of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

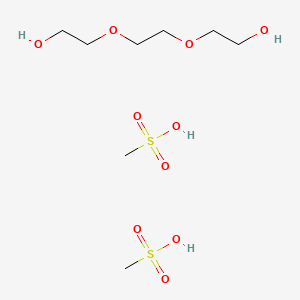

TEGDMS is characterized by its dimethanesulfonate groups attached to a triethylene glycol backbone. This structure imparts unique properties, making it suitable for various applications, particularly in formulations requiring solubilization and stabilization of active ingredients.

Solvent and Reaction Medium

TEGDMS serves as an inert solvent in chemical reactions, particularly in organic synthesis. Its low volatility and ability to dissolve a wide range of organic compounds make it ideal for:

- Grignard Reactions : TEGDMS provides a stable environment for Grignard reagents, facilitating reactions that require moisture-sensitive conditions .

- Pharmaceutical Formulations : It acts as a solvent for active pharmaceutical ingredients (APIs), enhancing their solubility and bioavailability in drug formulations .

Agricultural Applications

In the agricultural sector, TEGDMS is utilized as an inert ingredient in pesticide formulations. Its properties enhance the efficacy of active ingredients by improving their solubility and stability. Specific applications include:

- Pesticide Delivery : TEGDMS helps in formulating herbicides, fungicides, and insecticides, ensuring effective delivery and adherence to plant surfaces .

- Disinfectants : It is used in disinfectant formulations for hard surfaces, providing virucidal and bacteriostatic properties .

Industrial Uses

TEGDMS finds applications in various industrial processes due to its functional properties:

- Plasticizers : It is employed as a plasticizer in polymers, improving flexibility and durability .

- Textile Industry : TEGDMS is used in dyeing and finishing processes, aiding in the uniform application of dyes on fabrics .

Safety and Regulatory Aspects

TEGDMS has been evaluated for safety in various applications. The compound exhibits low toxicity levels through oral, dermal, and inhalation routes . Regulatory bodies have classified it under specific guidelines to ensure safe handling and use.

Case Study 1: Pharmaceutical Formulation

A study demonstrated the use of TEGDMS as a solvent for an anti-inflammatory drug. The formulation showed improved solubility compared to conventional solvents, leading to enhanced therapeutic efficacy.

Case Study 2: Agricultural Efficacy

In field trials, TEGDMS-containing pesticide formulations resulted in higher crop yields compared to traditional formulations. This was attributed to better adherence of the pesticide to plant surfaces and improved absorption rates.

Mecanismo De Acción

The mechanism of action of methanesulfonic acid–2,2’-[ethane-1,2-diylbis(oxy)]di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Methanesulfonic acid–2,2’-[ethane-1,2-diylbis(oxy)]di(ethan-1-ol) can be compared with other similar compounds, such as:

2,2’-[ethane-1,2-diylbis(oxy)]diethanamine: A compound with similar structural features but different functional groups.

Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: Another compound with a similar backbone but different substituents.

The uniqueness of methanesulfonic acid–2,2’-[ethane-1,2-diylbis(oxy)]di(ethan-1-ol) lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for various applications.

Actividad Biológica

Introduction

Triethylene glycol dimethanesulfonate (TEGDMS) is a compound that has garnered attention in various fields, including pharmaceuticals and industrial applications. Its biological activity, particularly in relation to toxicity and potential therapeutic uses, is crucial for understanding its implications in biological systems. This article reviews the existing literature on TEGDMS, focusing on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TEGDMS is a sulfonate ester derived from triethylene glycol and methanesulfonic acid. Its structure allows it to function as a versatile linker in chemical synthesis, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₈O₆S₂ |

| Molecular Weight | 238.36 g/mol |

| Boiling Point | 260 °C |

| Solubility | Soluble in water |

Toxicological Studies

Several studies have investigated the toxicological profile of TEGDMS. A significant focus has been on its developmental toxicity:

- Study on CD-1 Mice and Rats : In a study where pregnant CD-1 mice and rats were administered TEGDMS via gavage, results indicated that high doses led to decreased fetal body weights and skeletal variations. The no-observed-effect level (NOEL) was determined to be 5630 mg/kg/day for mice and 1126 mg/kg/day for rats during organogenesis .

- Renal Effects : Another study highlighted renal toxicity, showing increased urine volume and changes in urine pH at high doses without significant histopathological changes in kidney tissues .

TEGDMS's biological effects are largely attributed to its interaction with cellular proteins and pathways involved in protein degradation. Its role as a linker in PROTAC technology suggests that it may facilitate targeted degradation of specific proteins, which can be beneficial in therapeutic contexts.

Case Studies

- Developmental Toxicity : Research conducted by Hardin et al. (2005) demonstrated that TEGDMS exposure resulted in reduced fetal weights and delayed ossification patterns in both rats and mice at higher dosages . This study underscores the importance of dosage in evaluating the safety profile of TEGDMS.

- Proteomic Analysis : A study investigating the effects of triethylene glycol dimethacrylate (TEGDMA), a related compound, revealed that exposure led to oxidative stress responses and alterations in cell viability at varying concentrations. Although not directly related to TEGDMS, these findings provide insight into the potential cellular responses elicited by sulfonate compounds .

Propiedades

IUPAC Name |

2-[2-(2-hydroxyethoxy)ethoxy]ethanol;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4.2CH4O3S/c7-1-3-9-5-6-10-4-2-8;2*1-5(2,3)4/h7-8H,1-6H2;2*1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCHVHRSRVEMEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C(COCCOCCO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10703833 | |

| Record name | Methanesulfonic acid--2,2'-[ethane-1,2-diylbis(oxy)]di(ethan-1-ol) (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80322-82-3 | |

| Record name | Methanesulfonic acid--2,2'-[ethane-1,2-diylbis(oxy)]di(ethan-1-ol) (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.